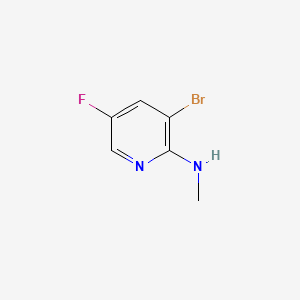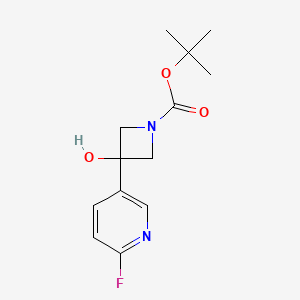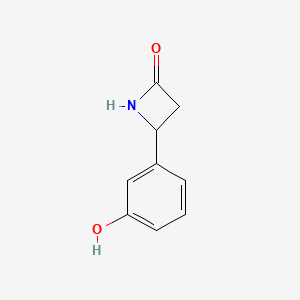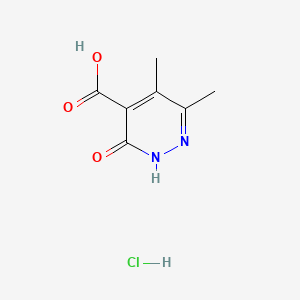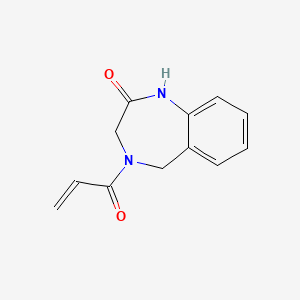
4-(prop-2-enoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(prop-2-enoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine family, which is known for its wide range of pharmacological activities. Benzodiazepines are commonly used in medicine for their sedative, anxiolytic, muscle relaxant, and anticonvulsant properties. This particular compound has a unique structure that includes a prop-2-enoyl group, which may contribute to its distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(prop-2-enoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a benzodiazepine precursor with acryloyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
4-(prop-2-enoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzodiazepine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted benzodiazepine derivatives .
科学的研究の応用
4-(prop-2-enoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one has several scientific research applications:
作用機序
The mechanism of action of 4-(prop-2-enoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to the gamma-aminobutyric acid (GABA) receptors in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects . The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile .
類似化合物との比較
Similar Compounds
Diazepam: A well-known benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Clonazepam: Known for its anticonvulsant and muscle relaxant properties.
Uniqueness
4-(prop-2-enoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is unique due to the presence of the prop-2-enoyl group, which may impart distinct chemical and biological properties compared to other benzodiazepines. This structural difference can influence its binding affinity to receptors and its overall pharmacokinetic profile .
特性
分子式 |
C12H12N2O2 |
|---|---|
分子量 |
216.24 g/mol |
IUPAC名 |
4-prop-2-enoyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C12H12N2O2/c1-2-12(16)14-7-9-5-3-4-6-10(9)13-11(15)8-14/h2-6H,1,7-8H2,(H,13,15) |
InChIキー |
GJILCYKTWHOFAV-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)N1CC2=CC=CC=C2NC(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(6,7-Dihydro-4H-thiopyrano[3,4-d]oxazol-2-yl)ethan-1-amine](/img/structure/B13493222.png)
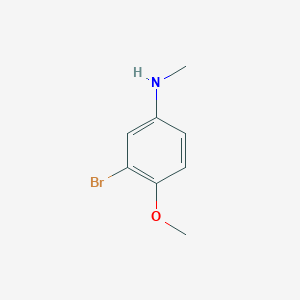
![rac-(2R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypiperidine-2-carboxylic acid](/img/structure/B13493227.png)



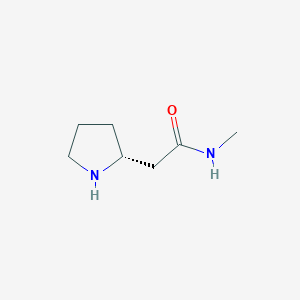
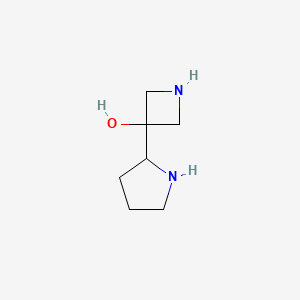
![7-Methyl-5-oxa-2-azaspiro[3.4]octane](/img/structure/B13493283.png)
